molecular formula C25H20FN3O B2782088 3-benzyl-8-fluoro-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189890-52-5

3-benzyl-8-fluoro-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2782088
CAS RN: 1189890-52-5
M. Wt: 397.453
InChI Key: OQQULMWDQMITKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-8-fluoro-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a chemical compound that belongs to the class of pyrimidoindole derivatives. It has been the focus of scientific research due to its potential biological activities.

Mechanism of Action

The mechanism of action of 3-benzyl-8-fluoro-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and signaling pathways that are involved in the progression of cancer and inflammation.
Biochemical and Physiological Effects
This compound has been reported to exhibit biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been reported to reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-benzyl-8-fluoro-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 3-benzyl-8-fluoro-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for various diseases. Another direction is to develop more efficient synthesis methods and improve its solubility for better bioavailability. Additionally, the compound can be further studied for its potential as a lead compound for the development of new drugs with improved efficacy and reduced side effects.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential biological activities. It has been reported to exhibit anticancer, anti-inflammatory, and antitumor activities. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of certain enzymes and signaling pathways. Its low solubility in water may affect its bioavailability and efficacy. There are several future directions for the study of this compound, including investigating its mechanism of action and developing more efficient synthesis methods.

Synthesis Methods

The synthesis of 3-benzyl-8-fluoro-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has been reported in the literature. One of the methods involves the reaction of 4-methylbenzylamine with 2,4-difluoro-3-formylquinoline in the presence of a base to form the intermediate. The intermediate is then reacted with benzyl bromide in the presence of a base to form the final product.

Scientific Research Applications

3-benzyl-8-fluoro-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has been studied for its potential biological activities. It has been reported to exhibit anticancer, anti-inflammatory, and antitumor activities. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases.

properties

IUPAC Name

3-benzyl-8-fluoro-5-[(4-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-17-7-9-19(10-8-17)15-29-22-12-11-20(26)13-21(22)23-24(29)25(30)28(16-27-23)14-18-5-3-2-4-6-18/h2-13,16H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQULMWDQMITKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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